molecular formula C11H11Br B599468 1-Bromo-3-cyclopentenylbenzene CAS No. 19920-77-5

1-Bromo-3-cyclopentenylbenzene

Cat. No. B599468
CAS RN: 19920-77-5
M. Wt: 223.113
InChI Key: USXUPETZMALJMA-UHFFFAOYSA-N
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Description

“1-Bromo-3-cyclopentenylbenzene” is a chemical compound with the empirical formula C11H11Br . It is a solid substance and has a molecular weight of 223.11 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC=CC(C2=CCCC2)=C1 . This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclopentene ring attached to it .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 223.11 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Organic Synthesis Applications

  • Ring Expansion and Chemical Transformations : Agou et al. (2015) demonstrated the conversion of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the insertion of alkyne molecules, highlighting its application in ring expansion and complex chemical transformations Agou et al., 2015.

  • Catalysis and Synthesis of Complex Molecules : Ghorbani‐Vaghei et al. (2015) utilized N-halosulfonamides, including N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, as efficient catalysts for the solvent-free synthesis of triazines, showcasing its utility in the development of novel catalytic processes for synthesizing complex molecules Ghorbani‐Vaghei et al., 2015.

Material Science Applications

  • Formation of Charge Transfer Complexes : Fu et al. (2015) found that introducing 1-Bromo-4-Nitrobenzene into the active layer of polymer solar cells significantly improved device performance by enhancing electron transfer processes, highlighting its potential application in improving the efficiency of solar cells Fu et al., 2015.

Potential Pharmaceutical Applications

  • Mpro-SARS-CoV-2 Inhibitors : El Idrissi et al. (2021) explored the chemical reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in cycloaddition reactions, investigating their efficiency against SARS-CoV-2, suggesting a potential application in the development of pharmaceutical agents targeting COVID-19 El Idrissi et al., 2021.

properties

IUPAC Name

1-bromo-3-(cyclopenten-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUPETZMALJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682005
Record name 1-Bromo-3-(cyclopent-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19920-77-5
Record name 1-Bromo-3-(cyclopent-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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